Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-
Description
Systematic Nomenclature and Structural Identification
The IUPAC name [(1R,2R)-2-phenylcyclopropyl]methoxymethylbenzene reflects its stereochemical configuration and functional groups. Key structural features include:
- A central cyclopropane ring with (1R,2R) stereochemistry, confirmed by the SMILES notation
C1[C@H]([C@@H]1C2=CC=CC=C2)COCC3=CC=CC=C3. - A methoxymethyl bridge connecting the cyclopropane to a benzene ring.
- A second phenyl group attached to the cyclopropane’s C2 position.
The molecule’s three-dimensional conformation is stabilized by hyperconjugative interactions between the cyclopropane’s bent bonds and adjacent π-systems, a phenomenon observed in strained cyclic systems. X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy would typically resolve the spatial arrangement of substituents, though such data are not publicly available for this specific compound.
Historical Context of Cyclopropane-Containing Aromatic Derivatives
Cyclopropane derivatives have intrigued chemists since August Freund’s 1881 synthesis of cyclopropane itself. Early studies focused on the ring’s unusual strain energy (27.6 kcal/mol) and reactivity, but interest shifted to functionalized analogs in the late 20th century. The integration of cyclopropanes into aromatic systems, as seen in this compound, emerged from efforts to exploit:
- Conformational rigidity for stabilizing transition states in asymmetric catalysis.
- Electronic modulation via hyperconjugation between cyclopropane σ-bonds and aromatic π-clouds.
- Steric bulk to control molecular recognition in host-guest systems.
The specific combination of a methoxymethyl linker and chiral cyclopropane in this compound likely originated from synthetic methodologies developed for enantioselective cyclopropanation, such as transition-metal-catalyzed reactions or biocatalytic approaches.
Significance of Chiral (1R,2R) Configuration in Cyclopropyl Systems
The (1R,2R) configuration imposes distinct spatial and electronic effects:
- Stereoelectronic stabilization : The staggered arrangement of substituents minimizes torsional strain while allowing σ→π* conjugation between cyclopropane C–C bonds and the adjacent benzene rings.
- Enantioselective interactions : In drug discovery, chiral cyclopropanes often exhibit superior target binding compared to flat aromatic systems. For example, the (1R,2R) configuration in cilostazol analogs enhances phosphodiesterase III inhibition.
- Synthetic versatility : Chiral cyclopropanes serve as precursors to complex architectures via ring-opening reactions or cross-coupling, though the methoxymethyl group in this compound may hinder such transformations.
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₇H₁₈O | |
| Molecular weight | 238.32 g/mol | |
| SMILES | C1C@HCOCC3=CC=CC=C3 | |
| Stereochemistry | (1R,2R) |
Properties
CAS No. |
866108-82-9 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
[(1R,2R)-2-phenylcyclopropyl]methoxymethylbenzene |
InChI |
InChI=1S/C17H18O/c1-3-7-14(8-4-1)12-18-13-16-11-17(16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1 |
InChI Key |
VCHRWCSOUVPNQM-IRXDYDNUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)COCC3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Direct alkylation of benzene with methoxy-methyl halides (e.g., ClCH₂OMe) using AlCl₃ as a catalyst. However, this method often lacks regioselectivity and may require directing groups.
Nucleophilic Aromatic Substitution
- Nitration/Reduction Sequence :
Nitrobenzene derivatives are reduced to aniline intermediates, which undergo diazotization and Sandmeyer reactions to install halogens. Halogens are then displaced by methoxy-methyl groups via SNAr.
Example :
$$ \text{Nitrobenzene → Reduction → Aniline → Diazotization → Bromination → SNAr with CH₃OCH₂⁻} $$.
Suzuki-Miyaura Coupling
Aryl boronic acids react with methoxy-methyl-substituted aryl halides under palladium catalysis. This method ensures regioselectivity but requires pre-functionalized starting materials.
Synthesis of Chiral Cyclopropane Intermediates
The (1R,2R)-configured cyclopropane is synthesized via:
Cyclopropanation of Styrenes
Epoxidation and Ring-Opening
Epoxides (e.g., epichlorohydrin) react with cyanide or amines to form cyclopropane derivatives. This method is used in patents for synthesizing related cyclopropane carboxamides.
Coupling Cyclopropane to Benzene
The cyclopropane and benzene moieties are linked via:
Ullmann Coupling
Copper-mediated coupling of aryl halides with cyclopropane-bearing amines or boronic acids. This method is effective for forming biaryl structures.
Grignard Reagents
Cyclopropane-containing Grignard reagents react with aryl halides. For example, magnesium insertion into aryl bromides followed by reaction with cyclopropane electrophiles.
Protection/Deprotection Strategies
Methoxy groups are often introduced late-stage to avoid interference with earlier steps:
- Benzyl Protection : Hydroxymethyl groups are protected as benzyl ethers, then deprotected via hydrogenolysis.
- Methyl Ethers : Direct methylation of phenolic OH groups using methyl iodide and bases (e.g., NaH).
Chiral Resolution Techniques
Racemic mixtures of cyclopropane intermediates are resolved via:
- Diastereomeric Salt Formation : Crystallization with chiral acids (e.g., s-mandelic acid) to separate enantiomers.
- Chiral Chromatography : HPLC using columns like CHIRALCEL OJ-H.
Key Challenges and Solutions
Industrial-Scale Methods
Patents describe continuous synthesis for related compounds:
- One-Pot Reactions : Sequential cyclopropanation, hydrolysis, and coupling in a single solvent (e.g., toluene).
- Catalyst Recycling : Manganese chloride or Pd/C catalysts reused to reduce costs.
Analytical Characterization
Critical for confirming structure and stereochemistry:
Chemical Reactions Analysis
Types of Reactions
Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of structurally related benzene derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- | 147410-54-6 | C₁₇H₁₈O | 238.32 | Chiral cyclopropane, methoxymethyl group, stereochemical rigidity. |
| Benzene, 1-(2,2-dicyclopropylethenyl)-4-methoxy- | 95101-83-0 | C₁₅H₁₈O | 214.30 | Non-chiral, dicyclopropylethylene substituent, methoxy group. |
| Benzene, 1-(methoxymethoxy)-3-[2-(methoxymethoxy)propyl]-, (R)- | 138691-30-2 | C₁₃H₂₀O₄ | 240.30 | Methoxymethoxy groups, chiral center, higher oxygen content. |
| Benzene, 1,2-dimethoxy- | 91-16-7 | C₈H₁₀O₂ | 138.16 | Simple dimethoxy substitution, no cyclopropane. |
| Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy | 80853-85-6 | C₂₇H₃₀O₃ | 414.52 | Ethoxymethylphenyl and phenoxy groups, bulkier substituents. |
Physicochemical and Functional Comparisons
Cyclopropane-Containing Derivatives
- Steric Effects: The (1R,2R)-2-phenylcyclopropyl group in the target compound introduces significant steric hindrance and rigidity compared to non-cyclopropane analogs like Benzene, 1,2-dimethoxy- . This may reduce solubility in polar solvents but enhance stability in hydrophobic environments.
- Chirality: The stereochemistry of the target compound contrasts with non-chiral cyclopropane derivatives (e.g., 95101-83-0). Chirality could influence biological activity or crystal packing in materials science applications .
Methoxy/Methoxymethyl Derivatives
- Electronic Effects : The methoxymethyl group (-CH₂-O-CH₃) in the target compound is less electron-withdrawing than nitro or sulfonamide groups found in analogs like 2-(Methylsulfonamido)benzoic acid (CAS: 162787-61-3) .
Bulkier Substituents
- The ethoxymethylphenyl-phenoxy derivative (80853-85-6) has a larger molecular weight (414.52 g/mol) and more complex substitution, which may reduce reactivity in nucleophilic aromatic substitution compared to the target compound .
Biological Activity
Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- (CAS Number: 866108-82-9) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- is C17H18O, with a molecular weight of approximately 238.32 g/mol. The structure features a benzene ring substituted with a methoxy group and a cyclopropyl moiety linked to a phenyl group.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H18O |
| Molecular Weight | 238.32 g/mol |
| CAS Number | 866108-82-9 |
Research indicates that compounds similar to Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- may interact with various neurotransmitter systems. Notably, studies have focused on its potential as a selective agonist for the 5-Hydroxytryptamine (5-HT) receptor family, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control.
Selective Agonism at 5-HT Receptors
A study highlighted the design of compounds derived from tranylcypromine that exhibit selective agonism at the 5-HT2C receptor. These compounds demonstrated antidepressant-like activity in preclinical models, suggesting that Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- may share similar properties due to its structural characteristics .
Pharmacological Effects
The compound's pharmacological profile suggests several potential effects:
- Antidepressant Activity : As noted in studies involving related compounds, there is potential for antidepressant effects through modulation of serotonin receptors.
- Appetite Regulation : Given the role of 5-HT2C receptors in appetite control, this compound could influence feeding behavior.
Study on Sigma Receptor Ligands
A recent investigation into novel sigma receptor ligands identified compounds with structural similarities to Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- and assessed their biological profiles. The results indicated significant interactions with sigma receptors, which are involved in various neurological processes .
Antidepressant-Like Effects
In another study focusing on 1-aminomethyl-2-phenylcyclopropanes, researchers observed that certain derivatives exhibited robust activity as 5-HT(2C) agonists. These findings underscore the relevance of structural modifications in enhancing biological activity and suggest that Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- could be explored further for its antidepressant potential .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 294.39 g/mol | |
| Enantiomeric Excess | ≥98% (chiral HPLC) | |
| Melting Point | 89–92°C (decomposition observed) |
Q. Table 2. Common Degradation Pathways
| Condition | Pathway | Mitigation Strategy |
|---|---|---|
| Acidic (pH < 3) | Cyclopropane ring-opening | Neutral buffer storage |
| UV Light | Methoxy → quinone conversion | Amber glassware, dark storage |
| High Humidity | Hydrolysis of methoxymethyl group | Desiccant-containing containers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
